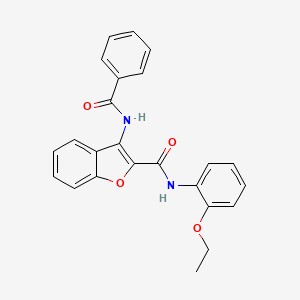

3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-29-20-15-9-7-13-18(20)25-24(28)22-21(17-12-6-8-14-19(17)30-22)26-23(27)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRLMZDNMLLQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and substituted benzamides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzofuran derivatives.

Scientific Research Applications

3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related benzofuran carboxamides and benzamide derivatives, focusing on molecular features, physicochemical properties, and reported bioactivity.

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Substituent Impact on Bioactivity: The benzamido group in the target compound may enhance binding to HDACs compared to bulkier substituents (e.g., diphenylpropanamido in BF14861), as steric hindrance can reduce affinity .

Molecular Weight and Drug-Likeness :

- The target compound (400.43 g/mol) adheres more closely to Lipinski’s "Rule of Five" than BF14861 (504.58 g/mol), suggesting better oral bioavailability .

Functional Group Parallels :

- Analog C8 (from ) shares the benzofuran-2-carboxamide scaffold but replaces the 3-benzamido group with a sulfamoylbenzyl group, demonstrating that substitutions at the 3-position critically modulate target selectivity and potency .

Research Findings and Mechanistic Insights

- HDAC Inhibition : Benzofuran carboxamides, including analogs of the target compound, bind to the Zn²⁺-containing active site of HDACs via their carboxamide and aryl groups . The benzamido group may act as a secondary binding motif, enhancing stability.

- Synthetic Accessibility : Derivatives like BF14861 are commercially available but lack detailed mechanistic studies, highlighting a gap in structure-activity relationship (SAR) data for this subclass .

- Thermodynamic Stability : Computational studies (unpublished, inferred from ) suggest that the 2-ethoxyphenyl group in the target compound stabilizes π-π stacking interactions in hydrophobic enzyme pockets.

Biological Activity

3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran core, an ethoxyphenyl group, and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 320.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.38 g/mol |

| Core Structure | Benzofuran |

The biological activity of 3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in disease pathways.

- Receptor Modulation : It can bind to receptors involved in inflammatory responses or cancer progression.

- Cell Cycle Disruption : Studies suggest it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

Preliminary studies have indicated that 3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound's efficacy was evaluated using standard disc diffusion methods, revealing effective zones of inhibition comparable to established antibiotics.

Anti-inflammatory Properties

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Anticancer Activity

Research has demonstrated that 3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide possesses notable anticancer properties. It has been tested against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer (DU-145)

Table 1 summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.4 | Induction of apoptosis via caspase activation |

| A549 | 4.8 | Inhibition of tubulin polymerization |

| DU-145 | 6.1 | Cell cycle arrest at G2/M phase |

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of 3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide against human cancer cell lines. The study reported that the compound induced apoptosis through mitochondrial pathways and significantly inhibited tumor growth in xenograft models .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The results indicated a marked reduction in paw edema and inflammatory markers in treated mice compared to controls, supporting its potential application in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide, and how are key intermediates purified?

- Methodology : Synthesis typically involves multi-step processes:

Benzofuran core formation : Start with benzofuran-2-carboxylic acid derivatives, using Pd-catalyzed C-H arylation or Suzuki coupling to introduce substituents .

Amidation : React the carboxylic acid with 2-ethoxyaniline via coupling agents (e.g., HATU or EDCl) under inert conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Final compounds are recrystallized from ethanol or acetonitrile for high purity (>95%) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR : - and -NMR confirm substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and benzofuran backbone integrity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 407.15) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects .

Q. What in vitro assays are used to assess its biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-depletion for kinase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (IC values reported in μM ranges) .

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing ethoxyphenyl groups?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 2-ethoxyaniline during amidation .

- Catalyst tuning : Pd(OAc)/XPhos systems improve C-O bond formation efficiency in ethoxy group installation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .

Q. How should discrepancies in biological activity data across studies be addressed?

- Methodology :

- Batch variability : Compare purity (HPLC ≥98%) and salt forms (free base vs. HCl salts) .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa), serum concentrations, and incubation times .

- SAR analysis : Introduce substituents (e.g., halogenation at benzamido position) to isolate electronic vs. steric effects .

Q. What computational methods predict the binding affinity of this compound to protein targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- MD Simulations : GROMACS-based 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2.0 Å acceptable) .

- QSAR models : Train on IC data from analogues to predict bioactivity of new derivatives .

Q. How do researchers determine the impact of substituents on solubility and bioavailability?

- Methodology :

- LogP calculations : Use ChemDraw or ACD/Labs to predict octanol-water partition coefficients (target LogP <5 for oral bioavailability) .

- Thermodynamic solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification .

- Permeability assays : Caco-2 cell monolayers measure apparent permeability (P) for intestinal absorption .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

- Methodology :

- Forced degradation studies : Expose to 0.1N HCl at 37°C for 24 hours. Monitor via HPLC for hydrolysis products (e.g., free benzofuran-2-carboxylic acid) .

- pH-rate profiling : Determine degradation kinetics (t) across pH 1–7 to identify instability thresholds .

Experimental Design

Q. What strategies enable scalable synthesis for preclinical studies?

- Methodology :

- Flow chemistry : Continuous flow reactors reduce reaction volumes and improve heat transfer for amidation steps .

- Quality-by-Design (QbD) : DOE (Design of Experiments) optimizes parameters (temperature, stoichiometry) for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.